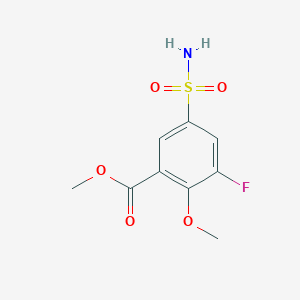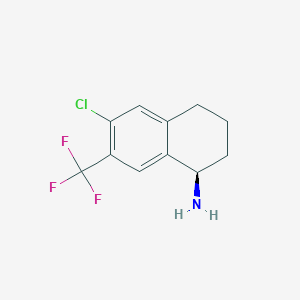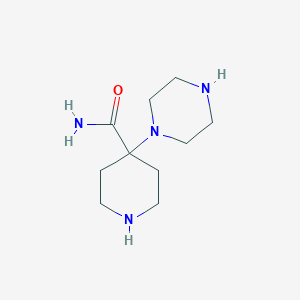![molecular formula C21H23BFNO4S B13151740 4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a unique combination of functional groups, including an ethylsulfonyl group, a fluoro substituent, a dioxaborolan group, and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the fluoro substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.
Attachment of the ethylsulfonyl group: This can be done via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Incorporation of the dioxaborolan group: This step typically involves a borylation reaction using pinacolborane or similar reagents.
Formation of the carbonitrile group: This can be achieved through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include sulfone derivatives, primary amines, substituted biphenyls, and coupled products .
Wissenschaftliche Forschungsanwendungen
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique functional groups and reactivity
Wirkmechanismus
The mechanism of action of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile include:
2-(1-(Ethylsulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile: This compound features a similar ethylsulfonyl and dioxaborolan group but has a different core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains two dioxaborolan groups and a benzothiadiazole core.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound has a similar dioxaborolan group but a different substituent pattern.
Eigenschaften
Molekularformel |
C21H23BFNO4S |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
5-ethylsulfonyl-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C21H23BFNO4S/c1-6-29(25,26)16-8-9-17(14(11-16)13-24)18-12-15(7-10-19(18)23)22-27-20(2,3)21(4,5)28-22/h7-12H,6H2,1-5H3 |
InChI-Schlüssel |
YXUKDXOMRSHVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=C(C=C(C=C3)S(=O)(=O)CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)


![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)

![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)

